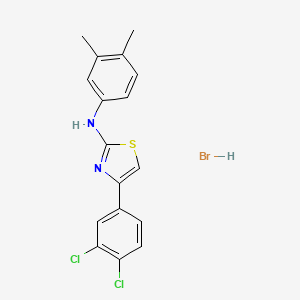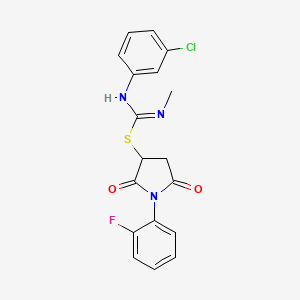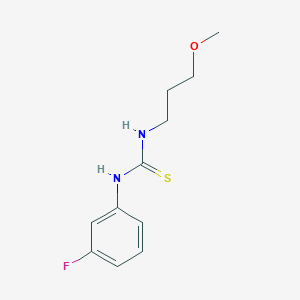
4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have significant anti-inflammatory and anti-tumor effects.
作用机制
4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide exerts its pharmacological effects by inhibiting the activity of JAK2, a tyrosine kinase that plays a critical role in the activation of downstream signaling pathways, including the STAT3 pathway. By inhibiting JAK2, this compound prevents the phosphorylation and activation of STAT3, which is known to promote cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various experimental models. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
实验室实验的优点和局限性
4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide has several advantages for lab experiments, including its high potency, specificity, and selectivity for JAK2 inhibition. In addition, this compound is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, this compound also has some limitations, including its hydrophobic nature, which may limit its solubility in aqueous solutions and its ability to penetrate cell membranes.
未来方向
There are several future directions for research on 4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide, including its potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders. In addition, future studies could focus on optimizing the synthesis and formulation of this compound to improve its pharmacokinetic and pharmacodynamic properties. Furthermore, the development of novel JAK2 inhibitors based on the structure of this compound could lead to the discovery of more potent and selective compounds for therapeutic use.
合成方法
The synthesis of 4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 3,4-dichloroaniline and 3,4-dimethylaniline with thiosemicarbazide in the presence of acetic acid and hydrobromic acid. The resulting product is then purified by recrystallization to obtain this compound in its hydrobromide salt form.
科学研究应用
4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is known to play a critical role in tumor development and progression. In addition, this compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
属性
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2S.BrH/c1-10-3-5-13(7-11(10)2)20-17-21-16(9-22-17)12-4-6-14(18)15(19)8-12;/h3-9H,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUSXFXBTHLOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(benzylamino)sulfonyl]-2,4-dichloro-N-(2-nitrophenyl)benzamide](/img/structure/B5019242.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5019255.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5019260.png)

![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5019267.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5019275.png)
![2-furylmethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5019278.png)

![N-[(5-chloro-2-thienyl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5019300.png)

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5019310.png)


![{2-[2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5019333.png)